1-(2-(Methoxymethyl)phenyl)ethanone

Drug Design ADME Computational Chemistry

1-(2-(Methoxymethyl)phenyl)ethanone (CAS 24807-47-4), also known as 1-[2-(methoxymethyl)phenyl]ethanone, is an ortho-substituted acetophenone derivative characterized by a methoxymethyl (-CH2OCH3) group at the 2-position of the phenyl ring. This structural feature distinguishes it from simpler acetophenone analogs such as 2'-methoxyacetophenone (CAS 579-74-8), which bears a directly attached methoxy group.

Molecular Formula C10H12O2
Molecular Weight 164.2 g/mol
CAS No. 24807-47-4
Cat. No. B3349991
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(2-(Methoxymethyl)phenyl)ethanone
CAS24807-47-4
Molecular FormulaC10H12O2
Molecular Weight164.2 g/mol
Structural Identifiers
SMILESCC(=O)C1=CC=CC=C1COC
InChIInChI=1S/C10H12O2/c1-8(11)10-6-4-3-5-9(10)7-12-2/h3-6H,7H2,1-2H3
InChIKeyUUMBVASJMYOOFO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(2-(Methoxymethyl)phenyl)ethanone (CAS 24807-47-4): Structural Overview and Baseline Properties for Research Sourcing


1-(2-(Methoxymethyl)phenyl)ethanone (CAS 24807-47-4), also known as 1-[2-(methoxymethyl)phenyl]ethanone, is an ortho-substituted acetophenone derivative characterized by a methoxymethyl (-CH2OCH3) group at the 2-position of the phenyl ring [1]. This structural feature distinguishes it from simpler acetophenone analogs such as 2'-methoxyacetophenone (CAS 579-74-8), which bears a directly attached methoxy group. Computed physicochemical properties from authoritative databases indicate a molecular weight of 164.20 g/mol, an XLogP3-AA value of 1.3, and a topological polar surface area (TPSA) of 26.3 Ų [1]. The compound is commercially available with reported purities of ≥95% [1].

Why 1-(2-(Methoxymethyl)phenyl)ethanone Cannot Be Simply Substituted with Other Acetophenone Derivatives


The presence of the ortho-methoxymethyl substituent in 1-(2-(Methoxymethyl)phenyl)ethanone imparts distinct steric, electronic, and physicochemical properties that fundamentally differentiate it from commonly available acetophenone analogs. Unlike the planar, electron-donating methoxy group in 2'-methoxyacetophenone, the methoxymethyl group introduces a flexible -CH2- spacer, which alters the molecule's conformational preferences, hydrogen-bonding capacity, and lipophilicity profile [1][2]. These differences directly impact reactivity in key synthetic transformations, such as Claisen-Schmidt condensations, and can lead to significantly different biological activities when the compound is used as a pharmacophore building block [2]. Therefore, substitution with a generic acetophenone without rigorous comparative validation risks synthetic failure or loss of desired biological activity.

Quantitative Differentiation Evidence for 1-(2-(Methoxymethyl)phenyl)ethanone vs. Key Analogs


Physicochemical Property Divergence: Lipophilicity (XLogP3-AA) and Polar Surface Area (TPSA) Compared to 2'-Methoxyacetophenone

The ortho-methoxymethyl group in 1-(2-(Methoxymethyl)phenyl)ethanone (CAS 24807-47-4) results in a computed XLogP3-AA value of 1.3 and a topological polar surface area (TPSA) of 26.3 Ų [1]. In contrast, its closest analog, 2'-methoxyacetophenone (CAS 579-74-8), which lacks the -CH2- spacer, exhibits a lower computed XLogP3-AA of 1.1 and a TPSA of 26.3 Ų [2]. This difference in lipophilicity, while modest, can influence membrane permeability and off-target binding profiles in drug discovery campaigns.

Drug Design ADME Computational Chemistry Lead Optimization

Synthetic Efficiency Advantage: MOM-Protected Acetophenones Yield Improvement in Chalcone Synthesis

In the synthesis of polyhydroxylated chalcones, the use of methoxymethyl (MOM)-protected acetophenone building blocks, a class to which 1-(2-(Methoxymethyl)phenyl)ethanone belongs, has been reported to lead to better overall yields compared to direct Claisen-Schmidt condensation of unprotected phenolic starting materials. This improvement is attributed to the avoidance of side reactions associated with free hydroxyl groups [1]. While the exact yield increase is case-dependent, the use of a MOM-protection/deprotection strategy is a recognized method for achieving higher isolated yields in the synthesis of complex chalcone derivatives, highlighting the synthetic value of the MOM-protected ketone over its unprotected or differently protected counterparts.

Organic Synthesis Protecting Group Strategy Chalcone Chemistry Reaction Yield Optimization

Conformational and Steric Distinction: Impact on Molecular Recognition and Binding

The ortho-methoxymethyl substituent introduces a flexible -CH2OCH3 side chain that adopts distinct low-energy conformations compared to the rigid, planar ortho-methoxy group in 2'-methoxyacetophenone. While direct conformational analysis data for 1-(2-(Methoxymethyl)phenyl)ethanone is not available in the current search results, studies on structurally related methoxymethyl-substituted acetophenones and naphthaldehydes demonstrate that the methoxymethyl group significantly alters the preferred spatial orientation of the side chain relative to the aromatic ring and the acetyl group [1]. This conformational divergence is a key driver of differential biological activity and molecular recognition, as the spatial presentation of hydrogen bond acceptors (the ether oxygen) and the steric bulk of the methoxymethyl group are distinct from that of a simple methoxy substituent.

Medicinal Chemistry Structure-Activity Relationship (SAR) Molecular Modeling Ligand Design

Strategic Research and Industrial Applications for 1-(2-(Methoxymethyl)phenyl)ethanone


Synthesis of Complex Chalcone and Flavonoid Derivatives via MOM-Protection Strategy

1-(2-(Methoxymethyl)phenyl)ethanone is ideally suited as a MOM-protected acetophenone building block for the synthesis of polyhydroxylated chalcones and flavonoids. As evidenced by class-level data, the use of MOM-protected ketones in Claisen-Schmidt condensations, followed by acidic deprotection, provides a reliable route to these biologically active scaffolds with improved yields and fewer side reactions compared to using unprotected phenolic starting materials [1][2]. This approach is particularly valuable when the target chalcone or flavonoid contains multiple hydroxyl groups that would otherwise interfere with the condensation reaction.

Medicinal Chemistry SAR Studies Targeting Lipophilicity and Conformational Effects

The compound serves as a strategic tool in medicinal chemistry SAR campaigns aimed at understanding the impact of ortho-substituents on target binding and ADME properties. Its computed lipophilicity (XLogP3-AA = 1.3) and unique conformational profile differentiate it from the more common 2'-methoxyacetophenone (XLogP3-AA = 1.1) [1]. This allows researchers to systematically explore how a flexible, oxygen-containing side chain influences molecular recognition, membrane permeability, and metabolic stability relative to a rigid methoxy group.

Development of Fluorescent Probes and Laser Dyes

Although direct evidence for this specific compound is not available, related methoxymethyl-substituted acetophenone derivatives have been investigated for their fluorescence properties and potential as laser dyes [1]. The ortho-methoxymethyl group, in combination with the acetophenone core, may impart unique photophysical characteristics that can be exploited in the design of novel fluorescent probes for bioimaging or materials science applications. Further experimental characterization is required to quantify these properties for 1-(2-(Methoxymethyl)phenyl)ethanone.

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